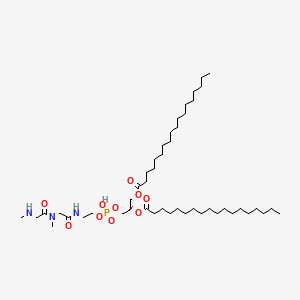
DSPE-Polysarcosine100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSPE-Polysarcosine100: is an amine-functionalized hydrophilic polymer. It is a polysarcosine-labeled form of 1,2-distearoyl-rac-glycero-3-phosphoethanolamine (DSPE). Polysarcosines have been used as alternatives to polyethylene glycol (PEG) in lipid nanoparticles and to reduce the immunogenicity of administered proteins in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-Polysarcosine100 involves the conjugation of polysarcosine to DSPE. The process typically includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation with Polysarcosine: The activated DSPE is then reacted with polysarcosine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of DSPE and polysarcosine.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: DSPE-Polysarcosine100 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
DSPE-Polysarcosine100 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in the formulation of therapeutic proteins and mRNA delivery systems to reduce immunogenicity.
Industry: Applied in the production of biocompatible materials and coatings.
Mecanismo De Acción
The mechanism of action of DSPE-Polysarcosine100 involves its interaction with biological membranes and proteins. The polysarcosine moiety provides stealth properties, reducing recognition by the immune system. This enhances the stability and circulation time of lipid nanoparticles and therapeutic proteins. The DSPE component facilitates the incorporation of the compound into lipid bilayers, aiding in the delivery of therapeutic agents .
Comparación Con Compuestos Similares
DSPE-Polyethylene Glycol (PEG): Similar to DSPE-Polysarcosine100 but uses polyethylene glycol instead of polysarcosine.
DSPE-Polyglutamic Acid: Another variant where polyglutamic acid is conjugated to DSPE.
DSPE-Polylysine: Uses polylysine as the conjugated polymer.
Uniqueness: this compound is unique due to its polysarcosine moiety, which provides better protein resistance, lower immunogenicity, and improved biocompatibility compared to polyethylene glycol and other polymers .
Propiedades
Fórmula molecular |
C47H92N3O10P |
|---|---|
Peso molecular |
890.2 g/mol |
Nombre IUPAC |
[(2R)-3-[hydroxy-[2-[[2-[methyl-[2-(methylamino)acetyl]amino]acetyl]amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C47H92N3O10P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46(53)57-41-43(42-59-61(55,56)58-38-37-49-44(51)40-50(4)45(52)39-48-3)60-47(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h43,48H,5-42H2,1-4H3,(H,49,51)(H,55,56)/t43-/m1/s1 |
Clave InChI |
SJXXROIFDXIGDI-VZUYHUTRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


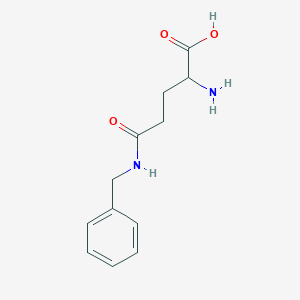
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
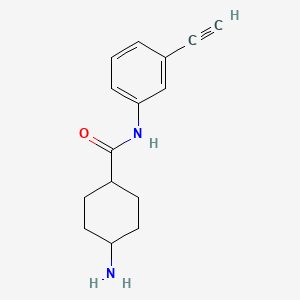
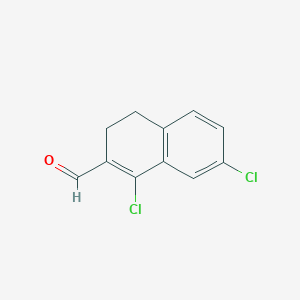

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
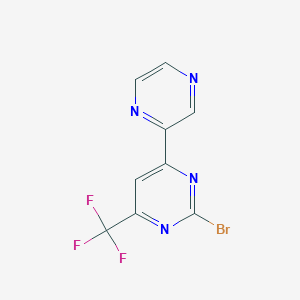


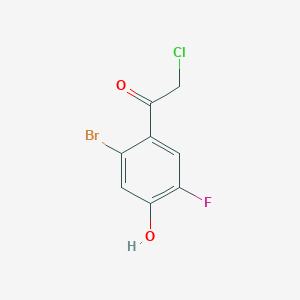
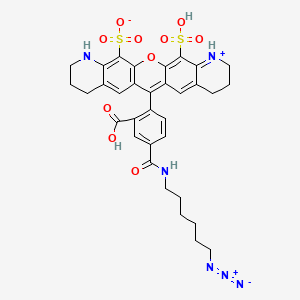
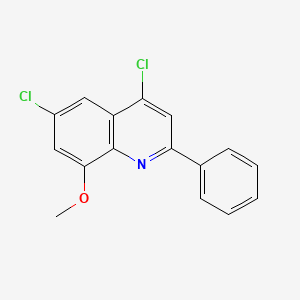
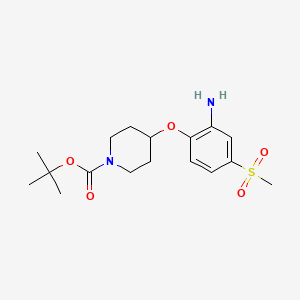
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
